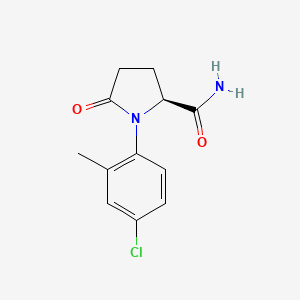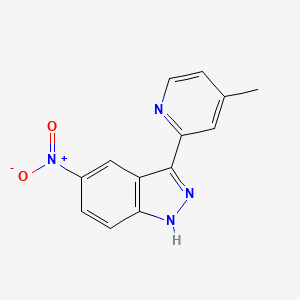![molecular formula C11H12ClN3O2 B11861063 tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)
tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the formation of the pyrazolopyridine core followed by the introduction of the tert-butyl and chloro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate can form the pyrazole ring, which is then further functionalized .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: It can be used in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness: tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and chloro groups.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 3-chloropyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 |
InChI Key |
NBBKJSRLSNNZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11861008.png)
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)

![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)








